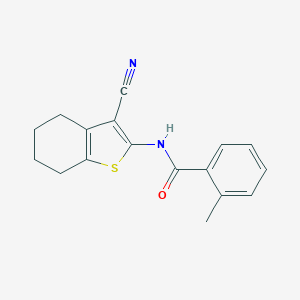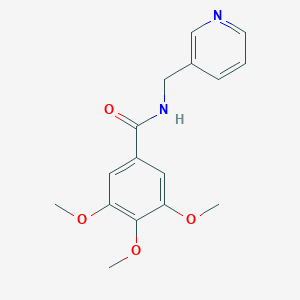![molecular formula C17H13N5O4S B394905 13-(methoxymethyl)-11-methyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B394905.png)
13-(methoxymethyl)-11-methyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-nitrophenyl}-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex heterocyclic compound that belongs to the class of pyridotriazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-nitrophenyl}-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate to form tricyclic intermediates. These intermediates are then subjected to various reactions with aldehydes, formamide, 2,5-dimethoxytetrahydrofuran, acetic anhydride, and Raney nickel to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-nitrophenyl}-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-{4-nitrophenyl}-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-{4-nitrophenyl}-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in functional groups and substitutions.
Triazole-pyrimidine hybrids: These compounds have similar heterocyclic frameworks and are studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
3-{4-nitrophenyl}-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl group, methoxymethyl substituent, and triazine core make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H13N5O4S |
|---|---|
Peso molecular |
383.4g/mol |
Nombre IUPAC |
13-(methoxymethyl)-11-methyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C17H13N5O4S/c1-9-7-10(8-26-2)13-14-15(27-16(13)18-9)17(23)21(20-19-14)11-3-5-12(6-4-11)22(24)25/h3-7H,8H2,1-2H3 |
Clave InChI |
CJXKAMCCLAJSLO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C(C(=O)N(N=N3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=N1)COC |
SMILES canónico |
CC1=CC(=C2C3=C(C(=O)N(N=N3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=N1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]amine](/img/structure/B394822.png)
![N~1~-[2-(2-chlorophenyl)ethyl]-N~2~-(2,4-dimethylphenyl)ethanediamide](/img/structure/B394823.png)
![2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4,6-bisnitrophenol](/img/structure/B394825.png)
![3-[(4-Ethylanilino)methyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B394827.png)


![1-{N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE](/img/structure/B394834.png)
![(3E)-3-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}-N-[2-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE](/img/structure/B394835.png)



![2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B394842.png)

![N-[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]acetamide (non-preferred name)](/img/structure/B394845.png)
